molecular formula C9H4BrF3N2 B1373015 2-Bromo-6-(trifluoromethyl)quinoxaline CAS No. 1240595-08-7

2-Bromo-6-(trifluoromethyl)quinoxaline

Cat. No.: B1373015
CAS No.: 1240595-08-7
M. Wt: 277.04 g/mol
InChI Key: KSURKDBUCANNAV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinoxaline derivatives can be achieved by adopting green chemistry principles . The reaction of spontaneous condensation between o-phenylene diamines and 1,2-dicarbonyl compounds gives the product as quinoxaline .


Molecular Structure Analysis

The IUPAC name for this compound is 2-bromo-6-(trifluoromethyl)quinoxaline . The InChI code is 1S/C9H4BrF3N2/c10-8-4-14-7-3-5(9(11,12)13)1-2-6(7)15-8/h1-4H . The molecular weight of this compound is 277.04 .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . The compound is stable under normal temperatures and pressures .

Scientific Research Applications

Synthesis of Quinoxaline Derivatives

2-Bromo-6-(trifluoromethyl)quinoxaline serves as a precursor for synthesizing various quinoxaline derivatives, which have potential applications in medicinal chemistry and material science. For example, a wide range of 2-substituted 3-(trifluoromethyl)quinoxalines, including amino, bromo, chloro, and other derivatives, have been synthesized starting from 3-(trifluoromethyl)quinoxalin-2(1H)-one (Didenko et al., 2015). These derivatives hold promise for various applications, including drug development and organic electronics.

Antimicrobial Activity

Certain bromo and trifluoromethyl-substituted quinoxaline derivatives exhibit significant antimicrobial activity. For instance, derivatives of 2,3-bis(bromomethyl)quinoxaline with substituents at the 6- and/or 7-positions were synthesized and evaluated for their activities against bacteria and fungi. Some of these compounds showed notable antibacterial and antifungal properties, highlighting the potential of this compound derivatives in developing new antimicrobial agents (Ishikawa et al., 2012).

Optical and Morphological Studies

Y-shaped tri-fluoromethyl substituted quinoxaline derivatives have been synthesized and characterized, demonstrating unique optical properties such as absorption, emission, and quantum yield. These compounds exhibited fluorescence in solid state and aggregation-induced emission (AIE) due to restricted intramolecular rotation, making them of interest for optical applications and materials science research (Rajalakshmi & Palanisami, 2020).

Anticancer and Antimicrobial Agents

Research into new bioactive quinoxalines as potential anticancer and antimicrobial agents has led to the synthesis of various mono- or disubstituted quinoxalines, including those based on 2,3-dichloroquinoxaline. Some synthesized compounds showed dual effects as potential anti-cancer and antimicrobial agents, underlining the versatility of this compound derivatives in pharmaceutical research (Abbas et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . The hazard statements include H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Properties

IUPAC Name

2-bromo-6-(trifluoromethyl)quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrF3N2/c10-8-4-14-7-3-5(9(11,12)13)1-2-6(7)15-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSURKDBUCANNAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN=C2C=C1C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrF3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00676365
Record name 2-Bromo-6-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240595-08-7
Record name 2-Bromo-6-(trifluoromethyl)quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00676365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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